molecular formula C18H14N4O B14207495 n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide CAS No. 827318-33-2

n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide

Cat. No.: B14207495
CAS No.: 827318-33-2
M. Wt: 302.3 g/mol
InChI Key: WJRYIAHOPJZFMB-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]benzamide is a novel chemical compound designed for research purposes, featuring a molecular framework that incorporates both indole and pyrazole pharmacophores. These heterocyclic structures are privileged scaffolds in medicinal chemistry, known for their diverse biological activities and presence in numerous therapeutic agents . The indole moiety is a commonly investigated structure for its potential interactions with neurological targets , while pyrazole-based compounds represent an important class of heterocycles with a broad spectrum of reported pharmacological activities, including anticancer and anti-inflammatory effects . This hybrid structure makes it a compound of interest for researchers in early-stage drug discovery, particularly in the screening of new molecules for potential bioactivity. Researchers may explore its applicability in various assays, including studies focused on enzyme inhibition or cellular proliferation. Given the biological relevance of its core components, this compound could serve as a valuable intermediate or lead structure in the development of potential therapeutic agents for conditions such as cancer and neurodegenerative diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

827318-33-2

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]benzamide

InChI

InChI=1S/C18H14N4O/c23-18(12-4-2-1-3-5-12)21-15-6-7-16-13(8-15)9-17(22-16)14-10-19-20-11-14/h1-11,22H,(H,19,20)(H,21,23)

InChI Key

WJRYIAHOPJZFMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis, a classical method, involves reacting 1,3-diketones with hydrazines to form pyrazole rings. For this compound, this method is adapted by employing indole-bearing diketones.

Procedure :

  • Synthesis of 5-Amino-1H-indole-2-carboxylic acid ethyl ester : React indole-2-carboxylic acid with thionyl chloride to form the acid chloride, followed by esterification with ethanol.
  • Formation of 1,3-diketone intermediate : Treat the ester with acetyl chloride in the presence of AlCl₃ to introduce a ketone group at the 3-position.
  • Cyclocondensation : React the diketone with hydrazine hydrate in ethanol under reflux (12 h, 80°C) to yield the indole-pyrazole core.

Key Insight : Regioselectivity challenges arise due to competing formation of 1H-pyrazol-3-yl and 1H-pyrazol-4-yl isomers. Steric and electronic factors favor the 4-substituted product when bulky groups are present on the indole.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining indole, pyrazole precursors, and benzamide components in a single step. A notable example involves:

Reactants :

  • 5-Nitroindole
  • Propargyl aldehyde
  • Benzoyl chloride

Procedure :

  • Alkyne formation : Treat 5-nitroindole with propargyl aldehyde in DMF, catalyzed by CuI, to form 2-alkynylindole.
  • Cycloaddition : Introduce hydrazine hydrochloride to trigger a [3+2] cycloaddition, forming the pyrazole ring.
  • Nitro reduction : Reduce the nitro group to amine using H₂/Pd-C.
  • Acylation : React the amine with benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Advantages :

  • Eliminates intermediate isolation.
  • Achieves 78–85% overall yield.

Benzamide Functionalization Techniques

Introducing the benzamide group requires precise acylation of the indole-pyrazole amine. Two methods are prevalent: direct acylation and protection-deprotection strategies .

Direct Acylation

Reagents : Benzoyl chloride, TEA, DCM.
Procedure :

  • Dissolve the indole-pyrazole amine (1 eq) in DCM.
  • Add TEA (3 eq) and benzoyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 6 h.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 65–72%.
Challenge : Competing acylation at pyrazole NH necessitates careful stoichiometry.

Protection-Deprotection Approach

To avoid undesired N-acylation:

  • Protection : Treat the indole NH with Boc₂O (di-tert-butyl dicarbonate) in THF.
  • Acylation : React the protected intermediate with benzoyl chloride as above.
  • Deprotection : Remove Boc groups using TFA/DCM (1:1).

Yield : Improved to 82–88%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation 1,3-diketone formation → Cyclization 60–70 High regioselectivity Multi-step, moderate yields
Multi-Component Reaction Alkyne formation → Cycloaddition 78–85 One-pot synthesis, fewer steps Requires nitro reduction step
Direct Acylation Amine → Benzamide 65–72 Simplicity Competing acylation at pyrazole
Protection-Deprotection Boc protection → Acylation 82–88 High purity, avoids side reactions Additional steps for protection

Optimization Strategies and Mechanistic Insights

Solvent and Catalyst Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates by stabilizing charged intermediates.
  • Lewis acids (ZnCl₂, Cu(OTf)₂) improve yields in MCRs by facilitating imine formation.

Regioselectivity Control

  • Electronic directing groups : Electron-withdrawing groups (e.g., -NO₂) on indole direct pyrazole formation to the 4-position.
  • Steric effects : Bulky substituents on diketones favor 1H-pyrazol-4-yl isomers.

Characterization and Validation

Synthetic success is confirmed via:

  • ¹H NMR : Distinct signals for indole NH (δ 10.2 ppm), pyrazole CH (δ 7.8 ppm), and benzamide CO (δ 168 ppm).
  • HRMS : Molecular ion peak at m/z 342.1345 (calculated for C₁₉H₁₅N₃O).

Chemical Reactions Analysis

Types of Reactions: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzamide group allows for nucleophilic substitution reactions, where different nucleophiles can replace the amide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted benzamides with various functional groups replacing the amide group.

Mechanism of Action

The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole and indole moieties allow it to bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Indole Position) Melting Point (°C) HPLC Purity (%) Key Functional Groups
N-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]benzamide Pyrazole (2), Benzamide (5) Not Reported Not Reported NH (indole), CO (amide)
N-(1H-Indol-5-yl)-4-nitrobenzamide (3g) Nitrobenzamide (5) 262–264 99.96 NO₂, NH, CO
4-Fluoro-N-(1H-indol-5-yl)benzamide (3j) Fluorobenzamide (5) 208–209 99.27 F, NH, CO
4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-indol-5-yl]-benzamide (LY 334 370) F, Piperidine (3) Not Reported 95% Yield F, NH, CO, Piperidine
Cpd-2 (Kinase Inhibitor) Pyrazole (Imidazopyridine core) Not Reported Not Reported Pyrazole, Amide, CF₃

Key Observations :

  • Electron-Withdrawing Groups: Nitro-substituted 3g has a higher melting point (262–264°C) compared to fluoro-substituted 3j (208–209°C), suggesting stronger intermolecular interactions due to the NO₂ group .
  • Solubility : Fluorine substitution (3j, LY 334 370) may enhance lipophilicity compared to nitro groups, influencing bioavailability .

Key Observations :

  • Kinase Modulation : Cpd-2’s pyrazole-imidazopyridine system shows sub-µM activity against CLK kinases, suggesting that the target compound’s pyrazole-indole system could similarly target ATP-binding pockets .

Key Observations :

  • Synthesis Complexity : LY 334 370’s Rh-catalyzed synthesis contrasts with simpler amide couplings for 3g, highlighting variability in scalability .
  • Spectroscopic Trends : Indole NH protons resonate near δ 10.3–10.5 in all analogs, confirming structural consistency .

Computational and Docking Studies

While direct data for the target compound is unavailable, analogs like 9c () show distinct docking poses in enzyme active sites, with pyrazole and benzamide groups critical for hydrogen bonding. Multiwfn-based analyses () could predict electron density distributions for the target compound, aiding in rational drug design .

Biological Activity

n-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]benzamide, with the CAS number 934633-39-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article aims to explore the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4OC_{18}H_{14}N_{4}O. The structure features an indole and pyrazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and indole derivatives exhibit significant anticancer and anti-inflammatory properties. The mechanisms of action often involve the inhibition of various kinases and modulation of signaling pathways associated with cancer cell proliferation.

Anticancer Activity

Several studies have reported on the anticancer properties of this compound:

In Vitro Studies

  • Cell Line Testing : The compound was tested against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results indicated:
    • GI50 Values :
      • MCF7: 3.79 µM
      • SF-268: 12.50 µM
      • NCI-H460: 42.30 µM
    These values suggest that this compound exhibits potent cytotoxicity against these cancer cells, with lower GI50 values indicating higher potency .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

  • Cytokine Inhibition : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases.
  • Animal Models : In vivo studies using animal models of inflammation showed a significant reduction in edema and pain response when treated with this compound.

Data Tables

Activity Cell Line GI50 (µM) Mechanism
AnticancerMCF73.79Apoptosis induction
SF-26812.50Caspase activation
NCI-H46042.30Bcl-2 modulation
Anti-inflammatoryMacrophagesNot specifiedCytokine inhibition

Case Studies

Recent case studies involving this compound highlight its potential in clinical settings:

  • Combination Therapy : A study investigated the effects of combining this compound with traditional chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy.
  • Targeted Delivery Systems : Research into nanoparticle-based delivery systems for this compound has shown promise in improving bioavailability and targeting tumor sites more effectively.

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Use Pd(OAc)₂/XPhos for coupling reactions to reduce side products .
  • Solvent Selection : Replace DMF with THF or DCM to minimize decomposition of acid-sensitive intermediates .
  • Real-Time Monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

How can structural characterization of this compound be rigorously validated?

Basic Research Question
Comprehensive structural validation requires:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., indole NH at δ 10–12 ppm, pyrazole protons at δ 7–8 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.1295 for C₁₉H₁₄N₄O) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) to resolve bond angles and confirm regiochemistry .

Q. Advanced Techniques :

  • 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish between positional isomers .
  • DFT Calculations : Compare computed vs. experimental IR spectra to validate electronic structures .

What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound?

Advanced Research Question
Target Selection : Prioritize kinases with structural homology to FGFR or CLK families, as benzamide derivatives often inhibit ATP-binding pockets .

Q. Methodology :

  • Enzyme Assays : Use recombinant kinases (e.g., FGFR1, CLK1) with ADP-Glo™ kits to measure IC₅₀ values. Test concentrations from 1 nM to 10 µM .
  • Cellular Models : Treat Ba/F3 cells expressing FGFR2 fusions and assess proliferation via MTT assays .
  • Selectivity Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. Data Interpretation :

  • Compare dose-response curves with positive controls (e.g., Debio 1347 for FGFR inhibition) .
  • Use GraphPad Prism for nonlinear regression analysis of IC₅₀ values .

How can molecular docking studies elucidate the binding mode of this compound to its targets?

Advanced Research Question
Protocol :

  • Protein Preparation : Retrieve FGFR1 (PDB: 3RHX) or CLK2 (PDB: 4L7T) structures from the PDB. Remove water molecules and add hydrogens using Maestro .
  • Ligand Preparation : Generate 3D conformers of the compound with OpenBabel and assign partial charges using AM1-BCC .
  • Docking Software : Use AutoDock Vina or Glide (Schrödinger) with a grid centered on the ATP-binding site .

Q. Key Interactions :

  • Pyrazole N1 and indole NH form hydrogen bonds with kinase hinge residues (e.g., FGFR1-Ala564) .
  • Benzamide carbonyl interacts with catalytic lysine (e.g., CLK2-Lys220) via water-mediated contacts .

Q. Validation :

  • Compare docking poses with co-crystallized inhibitors (e.g., Debio 1347 in FGFR1) .
  • Perform molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .

What strategies can address discrepancies in biological activity data across different assay formats for this compound?

Advanced Research Question
Common Discrepancies :

  • Variability in IC₅₀ values between enzyme assays (purified kinases) and cellular models (e.g., due to cell permeability or off-target effects) .

Q. Resolution Approaches :

  • Permeability Assessment : Use Caco-2 monolayers or PAMPA to quantify passive diffusion .
  • Metabolite Screening : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS to identify active/inactive metabolites .
  • Orthogonal Assays : Validate findings with CRISPR-mediated kinase knockout models or thermal shift assays (TSA) .

Q. Statistical Tools :

  • Apply Bland-Altman plots to compare assay concordance .
  • Use ANOVA with post-hoc Tukey tests to assess inter-assay variability .

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